molecular formula C8H7BrN2O3 B14817977 2-Bromo-4-cyclopropoxy-3-nitropyridine

2-Bromo-4-cyclopropoxy-3-nitropyridine

Cat. No.: B14817977
M. Wt: 259.06 g/mol
InChI Key: MGWOECDZIWPLTC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-3-nitropyridine is a halogenated nitropyridine derivative characterized by a bromine atom at the 2-position, a nitro group at the 3-position, and a cyclopropoxy substituent at the 4-position of the pyridine ring. The electron-withdrawing nitro and bromine groups enhance electrophilic reactivity, while the cyclopropoxy moiety introduces steric and electronic complexity, influencing solubility and stability .

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-3-nitropyridine

InChI

InChI=1S/C8H7BrN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2

InChI Key

MGWOECDZIWPLTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-3-nitropyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of 2-Bromo-4-cyclopropoxy-3-nitropyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-3-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-amino-4-cyclopropoxy-3-nitropyridine.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The cyclopropoxy group adds steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-4-cyclopropoxy-3-nitropyridine with five analogs differing in substituents or ring positions:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-Bromo-4-cyclopropoxy-3-nitropyridine Not Provided C₈H₇BrN₂O₃ ~259.06 (calculated) 2-Br, 3-NO₂, 4-cyclopropoxy High electrophilicity, moderate solubility in polar aprotic solvents
4-Bromo-2-methyl-3-nitropyridine 23056-49-7 C₆H₅BrN₂O₂ 217.02 4-Br, 3-NO₂, 2-CH₃ Lower steric hindrance, higher volatility
2-Bromo-5-fluoro-4-methyl-3-nitropyridine 917918-84-4 C₆H₄BrFN₂O₂ 245.01 2-Br, 3-NO₂, 5-F, 4-CH₃ Enhanced lipophilicity due to fluorine
2-Bromo-4-chloro-5-nitropyridine 31872-63-6 C₅H₂BrClN₂O₂ 237.44 2-Br, 5-NO₂, 4-Cl Higher reactivity in SNAr reactions
3-Bromo-2-methyl-5-nitropyridine 186593-42-0 C₆H₅BrN₂O₂ 217.02 3-Br, 5-NO₂, 2-CH₃ Altered regioselectivity in coupling reactions

Notes:

  • Fluorine in 917918-84-4 increases metabolic stability but may reduce aqueous solubility .

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